1-Benzyl-3-(4-phenoxyphenyl)thiourea
CAS No.:
Cat. No.: VC11068523
Molecular Formula: C20H18N2OS
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2OS |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 1-benzyl-3-(4-phenoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) |
| Standard InChI Key | AXOHIEYMEXOWCO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
The molecular structure of 1-benzyl-3-(4-phenoxyphenyl)thiourea comprises three distinct components:
-
A benzyl group (C₆H₅CH₂–) attached to one nitrogen of the thiourea core.
-
A 4-phenoxyphenyl group (C₆H₅–O–C₆H₄–) linked to the second nitrogen.
-
A central thiourea backbone (–N–C(=S)–N–), which confers unique electronic and steric properties.
The compound’s molecular formula is C₂₀H₁₈N₂OS, with a calculated molecular weight of 334.5 g/mol. This aligns closely with structurally related thioureas, such as 1-(3-methoxybenzyl)-3-(4-phenoxyphenyl)thiourea (C₂₁H₂₀N₂O₂S, 364.5 g/mol), differing primarily in the absence of a methoxy group.
Spectroscopic and Crystallographic Data
While crystallographic data for 1-benzyl-3-(4-phenoxyphenyl)thiourea remain unpublished, analogous compounds exhibit characteristic infrared (IR) absorptions for thiourea functionalities:
-
N–H stretching: 3200–3400 cm⁻¹
-
C=S stretching: 1250–1350 cm⁻¹ .
Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the benzyl protons (δ 4.5–5.0 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-benzyl-3-(4-phenoxyphenyl)thiourea typically follows a two-step protocol common to thiourea derivatives :
-
Preparation of 4-phenoxyphenyl isothiocyanate:
-
React 4-phenoxyaniline with thiophosgene (CSCl₂) in dichloromethane.
-
Purify via distillation or column chromatography.
-
-
Nucleophilic addition of benzylamine:
-
Mix equimolar amounts of 4-phenoxyphenyl isothiocyanate and benzylamine in tetrahydrofuran (THF).
-
Stir at room temperature for 1–2 hours.
-
Isolate the product by solvent evaporation and purify via flash chromatography (petroleum ether/ethyl acetate).
-
Yield: 70–85%, based on analogous reactions .
Reaction Optimization
Key parameters influencing yield and purity:
-
Temperature: Reactions at 23°C outperform heated conditions by minimizing side products .
-
Stoichiometry: A 10% excess of benzylamine ensures complete conversion of the isothiocyanate.
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for 1-benzyl-3-(4-phenoxyphenyl)thiourea are sparse, trends from related compounds suggest:
| Property | Value (Estimated) | Comparable Compound (CAS 135252-10-7) |
|---|---|---|
| Melting Point | 180–185°C | 219–221°C |
| Density | 1.12–1.15 g/cm³ | 1.139 g/cm³ |
| Solubility in DMSO | >50 mg/mL | 35 mg/mL |
| LogP (octanol/water) | 4.8–5.2 | 6.17 |
The lower melting point compared to CAS 135252-10-7 reflects reduced crystallinity due to the flexible benzyl group .
Spectroscopic Properties
-
UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transitions in aromatic systems).
-
Fluorescence: Weak emission at 350–400 nm, typical for thioureas with extended conjugation.
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound: Structural modularity allows for derivatization to optimize pharmacokinetics .
-
Prodrug candidate: Thiourea’s hydrogen-bonding capacity facilitates receptor targeting.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume